PPY-A

Description

Properties

IUPAC Name |

5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-26(2)22(27)16-8-14(10-23-11-16)15-9-18-19(13-25-21(18)24-12-15)17-6-4-5-7-20(17)28-3/h4-13H,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQRHHQPEMOLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=CC(=C1)C2=CC3=C(NC=C3C4=CC=CC=C4OC)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PPY-A: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPY-A is a potent, small-molecule inhibitor targeting the Abelson (Abl) family of non-receptor tyrosine kinases. This technical guide provides an in-depth overview of PPY-A, with a primary focus on its molecular target, the downstream signaling pathways affected, and the experimental methodologies used to characterize its activity. PPY-A has garnered significant interest in the field of oncology, particularly for its efficacy against mutations that confer resistance to first-generation tyrosine kinase inhibitors (TKIs).

The primary target of PPY-A is the Abl kinase. In the context of cancer, the most relevant form of this kinase is the constitutively active Bcr-Abl fusion protein. This oncoprotein is the hallmark of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL) cases. PPY-A is notably effective against both the wild-type Bcr-Abl kinase and the T315I mutant form. The T315I mutation, often referred to as the "gatekeeper" mutation, sterically hinders the binding of many TKIs, including imatinib, rendering them ineffective. PPY-A's ability to inhibit this resistant mutant makes it a valuable tool for research and a promising scaffold for the development of next-generation therapeutics for CML.[1][2]

Quantitative Data: Inhibitory Potency of PPY-A

The inhibitory activity of PPY-A has been quantified through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Target Enzyme/Cell Line | Assay Type | IC50 (nM) | Reference |

| Wild-Type Abl Kinase | Enzymatic Assay | 20 | [1] |

| T315I Mutant Abl Kinase | Enzymatic Assay | 9 | [1] |

| Ba/F3 cells with Wild-Type Bcr-Abl | Cell-Based Proliferation | 390 | [1] |

| Ba/F3 cells with T315I Mutant Bcr-Abl | Cell-Based Proliferation | 180 | [1] |

Signaling Pathways

The Bcr-Abl oncoprotein drives leukemogenesis by activating a multitude of downstream signaling pathways that promote cell proliferation and survival while inhibiting apoptosis. PPY-A, by directly inhibiting the kinase activity of Bcr-Abl, effectively shuts down these aberrant signals. The diagram below illustrates the central role of Bcr-Abl and the key pathways it modulates.

Experimental Protocols

The characterization of PPY-A relies on robust biochemical and cell-based assays. The following are detailed protocols representative of those used to determine the inhibitory activity of PPY-A.

In Vitro Abl Kinase Inhibition Assay

This assay measures the direct inhibition of Abl kinase phosphorylation of a substrate peptide by PPY-A. The protocol outlined here is based on a common fluorescence resonance energy transfer (FRET) method.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

-

Enzyme: Recombinant human Abl (wild-type or T315I mutant).

-

Substrate: A suitable peptide substrate for Abl kinase, labeled with a FRET pair (e.g., a europium-labeled antibody that binds the kinase and an Alexa Fluor 647-labeled tracer).

-

Inhibitor: PPY-A dissolved in 100% DMSO to create a stock solution, followed by serial dilutions in kinase buffer.

-

ATP: Adenosine triphosphate dissolved in water.

-

-

Assay Procedure:

-

To the wells of a low-volume 384-well plate, add 5 µL of the serially diluted PPY-A or DMSO for control.

-

Add 5 µL of a mixture containing the Abl kinase and the labeled peptide substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate using a microplate reader capable of time-resolved FRET. The signal is proportional to the amount of substrate phosphorylation.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each PPY-A concentration relative to the DMSO control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

-

Cell-Based Proliferation Assay

This assay determines the effect of PPY-A on the proliferation of cells whose growth is dependent on Bcr-Abl kinase activity.

Methodology:

-

Cell Culture:

-

Use Ba/F3 murine pro-B cells engineered to express either wild-type or T315I mutant Bcr-Abl. These cells are dependent on Bcr-Abl activity for their proliferation and survival.

-

Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate antibiotics.

-

-

Assay Procedure:

-

Seed the Ba/F3 cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of PPY-A in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Assess cell viability using a metabolic indicator dye such as Resazurin or a tetrazolium salt (e.g., MTT, XTT). For a Resazurin-based assay, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours.

-

Measure the fluorescence (for Resazurin) or absorbance (for tetrazolium assays) using a microplate reader. The signal is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each PPY-A concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the PPY-A concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

PPY-A is a potent dual inhibitor of wild-type and T315I mutant Abl kinase. Its ability to overcome the common resistance mechanism associated with the T315I mutation makes it a critical tool for studying CML and a valuable lead compound for the development of novel anti-leukemia therapies. The experimental protocols described herein provide a framework for the evaluation of PPY-A and other potential Abl kinase inhibitors, enabling researchers to further explore their therapeutic potential.

References

PPY-A: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent Abl Kinase Inhibitor.

Introduction

PPY-A is a potent, small-molecule inhibitor of both wild-type and T315I mutant Abl kinases, making it a significant compound of interest in the research and development of therapeutics for chronic myeloid leukemia (CML). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PPY-A. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology, medicinal chemistry, and pharmacology.

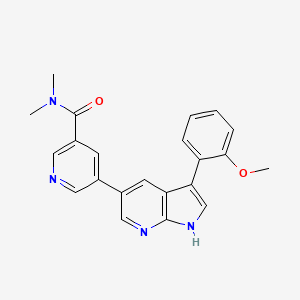

Chemical Structure and Properties

PPY-A, with the IUPAC name 5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylpyridine-3-carboxamide, is a heterocyclic compound with a molecular formula of C₂₂H₂₀N₄O₂ and a molecular weight of 372.42 g/mol .[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of PPY-A is presented in Table 1. This data is essential for the handling, formulation, and experimental use of the compound.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀N₄O₂ | [1] |

| Molecular Weight | 372.42 g/mol | [1] |

| IUPAC Name | 5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylpyridine-3-carboxamide | [2] |

| CAS Number | 875634-01-8 | [1] |

| Appearance | Powder | [3] |

| Solubility | Soluble to 100 mM in DMSO | [3][4] |

| Storage | Store at -20°C | [4] |

| SMILES | CN(C)C(=O)C1=CN=CC(=C1)C2=CN=C3C(=C2)C(=CN3)C4=CC=CC=C4OC | [3] |

| InChIKey | GYQRHHQPEMOLKH-UHFFFAOYSA-N | [5] |

Table 1: Physicochemical Properties of PPY-A

Spectral Data

-

¹H and ¹³C NMR: The NMR spectra would be complex due to the number of aromatic and heterocyclic protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic peaks for N-H, C=O (amide), C-N, and aromatic C-H and C=C stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of PPY-A. Fragmentation patterns would likely involve cleavage of the amide and ether linkages, as well as fragmentation of the heterocyclic rings.

Biological Activity and Mechanism of Action

PPY-A is a highly potent inhibitor of Abl kinases, including the T315I mutant which is resistant to many first and second-generation Abl kinase inhibitors.[1] Its primary mechanism of action is the inhibition of the constitutively active Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).

In Vitro Potency

The inhibitory activity of PPY-A against Abl kinases and Bcr-Abl transformed cells is summarized in Table 2.

| Target | IC₅₀ (nM) | Reference |

| Wild-type Abl kinase | 20 | [1] |

| T315I mutant Abl kinase | 9 | [1] |

| Ba/F3 cells (wild-type Abl) | 390 | [1] |

| Ba/F3 cells (Abl T315I mutant) | 180 | [1] |

Table 2: In Vitro Potency of PPY-A

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML through the activation of multiple downstream signaling pathways. These pathways promote cell proliferation, survival, and inhibit apoptosis. PPY-A, by inhibiting the kinase activity of Bcr-Abl, effectively blocks these downstream signals.

Figure 1: Bcr-Abl Signaling Pathway and Inhibition by PPY-A. This diagram illustrates the central role of the Bcr-Abl oncoprotein in activating key downstream signaling pathways that lead to the cancerous phenotype in CML. PPY-A directly inhibits the kinase activity of Bcr-Abl, thereby blocking these oncogenic signals.

Experimental Protocols

The following sections provide representative experimental protocols that can be adapted for the synthesis, characterization, and biological evaluation of PPY-A. These are intended as a starting point, and optimization may be required.

Illustrative Synthesis of a Pyrrolo[2,3-b]pyridine Core

A general approach to the synthesis of the pyrrolo[2,3-b]pyridine core, a key structural motif in PPY-A, often involves a multi-step sequence. A representative workflow is depicted below.

Figure 2: General Synthetic Workflow. This diagram outlines a common strategy for the synthesis of functionalized pyrrolo[2,3-b]pyridine derivatives.

Protocol: This is a generalized protocol and specific reagents, conditions, and purification methods would need to be developed for the synthesis of PPY-A.

-

Cyclization: A substituted aminopyridine is reacted with an appropriate α-haloketone in a suitable solvent (e.g., ethanol, DMF) often in the presence of a base (e.g., sodium bicarbonate) to form the pyrrolo[2,3-b]pyridine core. The reaction is typically heated to facilitate cyclization.

-

Functionalization: The core structure is then functionalized, for example, through halogenation at a specific position on the pyridine or pyrrole ring using a reagent like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

-

Cross-Coupling: The functionalized core is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate boronic acid or organostannane to introduce the desired aryl or heteroaryl substituents.

-

Amide Coupling: The final amide bond is typically formed by coupling the corresponding carboxylic acid with dimethylamine using a standard coupling agent such as HATU or EDC/HOBt.

-

Purification: The final product is purified using techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure compound.

-

Characterization: The structure and purity of the synthesized compound are confirmed by analytical techniques including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Bcr-Abl Kinase Inhibition Assay

The inhibitory activity of PPY-A against Bcr-Abl kinase can be determined using an in vitro kinase assay. A general workflow for such an assay is provided below.

Figure 3: Bcr-Abl Kinase Assay Workflow. A typical workflow for an in vitro kinase inhibition assay.

Protocol:

-

Reagents: Recombinant Bcr-Abl kinase, a suitable peptide or protein substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site), ATP, PPY-A (dissolved in DMSO), kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and a detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter enzyme or fluorophore).

-

Assay Procedure:

-

Add assay buffer to the wells of a microtiter plate.

-

Add serial dilutions of PPY-A (or DMSO as a vehicle control) to the wells.

-

Add a fixed concentration of Bcr-Abl kinase to each well.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, fluorescence polarization, or luminescence).

-

-

Data Analysis: The results are typically expressed as the percentage of kinase activity relative to the vehicle control. The IC₅₀ value, which is the concentration of PPY-A that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation/Cytotoxicity Assay

The effect of PPY-A on the proliferation and viability of Bcr-Abl-positive cells (e.g., K562 or Ba/F3 cells expressing Bcr-Abl) can be assessed using a cell-based assay.

Protocol:

-

Cell Culture: Maintain the Bcr-Abl-positive cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined density.

-

Allow the cells to attach or acclimate for a few hours or overnight.

-

Add serial dilutions of PPY-A (or DMSO as a vehicle control) to the wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

Assess cell viability or proliferation using a suitable method, such as:

-

MTT or XTT assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

-

Trypan Blue Exclusion Assay: A direct count of viable and non-viable cells.

-

-

-

Data Analysis: The results are expressed as the percentage of cell viability or proliferation relative to the vehicle control. The IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value is determined by plotting the data on a dose-response curve.

Conclusion

PPY-A is a valuable research tool for studying the Bcr-Abl signaling pathway and for the preclinical evaluation of novel therapeutic strategies for CML. Its high potency against both wild-type and the clinically significant T315I mutant of Abl kinase underscores its potential. This technical guide provides a foundational understanding of PPY-A's chemical and biological properties, along with adaptable experimental protocols to facilitate its use in the laboratory. Further research into its in vivo efficacy, pharmacokinetic properties, and safety profile will be crucial in determining its therapeutic potential.

References

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PubChemLite - 5-[3-(2-methoxyphenyl)-1h-pyrrolo[2,3-b]pyridin-5-yl]-n,n-dimethylpyridine-3-carboxamide (C22H20N4O2) [pubchemlite.lcsb.uni.lu]

In-Depth Technical Guide: Discovery and Synthesis of PPY-A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of PPY-A, a potent inhibitor of the Bcr-Abl tyrosine kinase, including the clinically significant T315I mutant. PPY-A, a pyrido[2,3-d]pyrimidine derivative, has demonstrated significant activity in both enzymatic and cellular assays, making it a compound of interest in the research of Chronic Myeloid Leukemia (CML). This document details the scientific background, discovery, detailed synthetic protocols, and biological activity of PPY-A. It is intended to serve as a core resource for researchers in oncology, medicinal chemistry, and drug development.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes the constitutively active Bcr-Abl tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is a critical target for CML therapy.

The development of tyrosine kinase inhibitors (TKIs), such as imatinib, has revolutionized the treatment of CML. However, the emergence of resistance, primarily through point mutations in the Abl kinase domain, remains a significant clinical challenge. The "gatekeeper" T315I mutation, in which threonine at position 315 is replaced by isoleucine, confers resistance to most first and second-generation TKIs by sterically hindering drug binding.

This guide focuses on PPY-A, a compound specifically designed to overcome this resistance mechanism.

Discovery of PPY-A

PPY-A was identified as a potent inhibitor of both wild-type and the T315I mutant of the Abl kinase. The discovery was reported by Tianjun Zhou and colleagues in a 2007 publication in Chemical Biology & Drug Design. The research focused on the crystal structure of the T315I mutant of the Abl kinase, which provided a structural basis for the rational design of inhibitors capable of binding to the mutated enzyme.

PPY-A, with the chemical name 5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-3-pyridinecarboxamide, emerged from these studies as a lead compound.

Physicochemical Properties of PPY-A

A summary of the key physicochemical properties of PPY-A is presented in the table below.

| Property | Value |

| IUPAC Name | 5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-3-pyridinecarboxamide |

| Molecular Formula | C₂₂H₂₀N₄O₂ |

| Molecular Weight | 372.42 g/mol |

| CAS Number | 875634-01-8 |

| Appearance | Powder |

| Solubility | Soluble in DMSO |

Synthesis of PPY-A

The synthesis of PPY-A is a multi-step process involving the construction of the core pyrrolo[2,3-b]pyridine scaffold followed by functionalization. The following is a representative synthetic scheme based on established methods for related compounds.

Experimental Workflow for PPY-A Synthesis

Caption: A generalized workflow for the multi-step synthesis of PPY-A.

Detailed Experimental Protocol: Synthesis of PPY-A

The following protocol describes the synthesis of PPY-A, adapted from established procedures for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Step 1: Synthesis of the Pyrrolo[2,3-b]pyridine Core

-

Reaction Setup: A solution of a suitably substituted 2-aminopyridine and a 2-haloketone in a polar aprotic solvent (e.g., DMF or acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) are added to the mixture.

-

Cyclization: The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pyrrolo[2,3-b]pyridine intermediate.

Step 2: Suzuki Coupling for Arylation

-

Reaction Setup: The pyrrolo[2,3-b]pyridine intermediate, (2-methoxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are combined in a mixture of toluene, ethanol, and water.

-

Reaction Conditions: The mixture is degassed and heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Work-up and Purification: After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give the arylated intermediate.

Step 3: Amide Formation

-

Reaction Setup: The product from Step 2 is dissolved in a suitable solvent (e.g., DMF). A coupling agent (e.g., HATU or HOBt/EDC) and a base (e.g., DIPEA) are added, followed by the addition of dimethylamine hydrochloride.

-

Reaction Conditions: The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, PPY-A, is purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

PPY-A is a potent inhibitor of the Abl kinase, including the T315I mutant that is resistant to many other TKIs.

Quantitative Data: In Vitro Inhibition

| Target Enzyme/Cell Line | IC₅₀ (nM) |

| Wild-type Abl Kinase | 20 |

| T315I Mutant Abl Kinase | 9 |

| Ba/F3 cells with wild-type Bcr-Abl | 390 |

| Ba/F3 cells with T315I mutant Bcr-Abl | 180 |

Data sourced from multiple vendor websites referencing the primary literature.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates several downstream signaling pathways that promote cell proliferation and inhibit apoptosis. PPY-A exerts its therapeutic effect by inhibiting the initial tyrosine kinase activity of Bcr-Abl, thereby blocking these downstream signals.

Caption: The inhibitory action of PPY-A on the Bcr-Abl signaling pathways.

Experimental Protocols

Abl Kinase Enzymatic Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds like PPY-A against Abl kinase.

-

Reagents and Materials:

-

Recombinant human Abl kinase (wild-type or T315I mutant)

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

-

PPY-A stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Assay Procedure:

-

Add 2.5 µL of kinase buffer containing the peptide substrate to each well of a 384-well plate.

-

Add 0.5 µL of PPY-A at various concentrations (typically a serial dilution) to the assay wells. A DMSO control is also included.

-

Add 2 µL of the recombinant Abl kinase solution to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

-

Conclusion

PPY-A is a significant research compound in the field of CML, demonstrating potent inhibitory activity against both wild-type and the drug-resistant T315I mutant of Bcr-Abl kinase. Its discovery has provided valuable insights into the structural requirements for overcoming TKI resistance. The synthetic pathways and biological evaluation methods detailed in this guide offer a foundational resource for researchers working on the development of next-generation Bcr-Abl inhibitors. Further investigation and optimization of this and related compounds may lead to more effective therapies for CML patients who have developed resistance to current treatments.

PPY-A as a Potent Inhibitor for Chronic Myeloid Leukemia Research: A Technical Guide

Disclaimer: This technical guide synthesizes the current understanding of Chronic Myeloid Leukemia (CML) and the preclinical evaluation of BCR-ABL kinase inhibitors. The specific inhibitor, PPY-A, is used as a primary example based on available data. However, a comprehensive, peer-reviewed research paper detailing the extensive preclinical evaluation of PPY-A in CML was not identified in the public domain at the time of this writing. Therefore, the experimental protocols provided are based on established methodologies for evaluating similar tyrosine kinase inhibitors (TKIs) in CML research.

Introduction to Chronic Myeloid Leukemia and the Role of BCR-ABL

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1][2][3] This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase. This oncoprotein is the primary driver of CML pathogenesis, leading to uncontrolled cell proliferation and reduced apoptosis.[1][3]

Targeted therapy with tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment.[4][5][6][7] However, the emergence of resistance, particularly due to mutations in the ABL kinase domain, remains a clinical challenge.[4][8][9] The T315I "gatekeeper" mutation is notoriously resistant to first and second-generation TKIs.[9][10] This necessitates the development of novel inhibitors that can effectively target both wild-type and mutated forms of BCR-ABL.

PPY-A has been identified as a potent inhibitor of both wild-type and T315I mutant Abl kinases, making it a compound of significant interest for CML research.[11] This guide provides a technical overview of the preclinical evaluation of a PPY-A-like inhibitor for CML, including its mechanism of action, quantitative data, and detailed experimental protocols.

PPY-A: A Dual Inhibitor of Wild-Type and T315I Mutant BCR-ABL

PPY-A demonstrates potent inhibitory activity against both the wild-type Abl kinase and its T315I mutant form, which is a common cause of resistance to many established TKIs.[11] Its efficacy has also been demonstrated in cellular models.[11]

Quantitative Data for PPY-A Inhibition

The following tables summarize the in vitro inhibitory activity of PPY-A.

| Target Enzyme | IC50 (nM) | Reference |

| Wild-Type Abl Kinase | 20 | [11] |

| T315I Mutant Abl Kinase | 9 | [11] |

Table 1: Enzymatic Inhibition of Abl Kinase by PPY-A. This table shows the half-maximal inhibitory concentration (IC50) of PPY-A against purified wild-type and T315I mutant Abl kinase.

| Cell Line Model | IC50 (nM) | Reference |

| Ba/F3 cells transformed with wild-type Abl | 390 | [11] |

| Ba/F3 cells transformed with Abl T315I mutant | 180 | [11] |

Table 2: Cellular Inhibition by PPY-A. This table presents the IC50 values of PPY-A in Ba/F3 murine pro-B cells engineered to express either wild-type or T315I mutant BCR-ABL, demonstrating its cell-based activity.

Core Signaling Pathway in CML and Mechanism of PPY-A Action

The constitutively active BCR-ABL kinase activates a cascade of downstream signaling pathways crucial for CML cell proliferation and survival. A key pathway involves the Signal Transducer and Activator of Transcription 5 (STAT5). BCR-ABL can directly phosphorylate and activate STAT5, which then translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and apoptosis inhibition.

PPY-A, by inhibiting the kinase activity of BCR-ABL, is expected to block this downstream signaling. This would lead to a reduction in STAT5 phosphorylation and a subsequent decrease in the expression of its target genes, ultimately inducing apoptosis in CML cells.

Experimental Protocols for Preclinical Evaluation

The following sections detail the methodologies for key experiments to evaluate a PPY-A-like inhibitor in CML research.

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of the inhibitor required to reduce the viability of CML cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of PPY-A in various CML cell lines.

Materials:

-

CML cell lines (e.g., K562 for wild-type BCR-ABL, KCL22-B8 for T315I mutant).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

PPY-A stock solution (e.g., 10 mM in DMSO).

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well opaque-walled plates.

Protocol:

-

Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of PPY-A in culture medium.

-

Add 100 µL of the PPY-A dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve fitting software.

Western Blot Analysis for Target Engagement

This method is used to confirm that the inhibitor is hitting its intended target (BCR-ABL) and modulating downstream signaling pathways.

Objective: To assess the effect of PPY-A on the phosphorylation status of BCR-ABL and its downstream target, STAT5.

Materials:

-

CML cells treated with PPY-A.

-

RIPA lysis buffer with protease and phosphatase inhibitors.[12]

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT5, anti-STAT5, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies.

Protocol:

-

Treat CML cells with various concentrations of PPY-A for a specified time (e.g., 2-4 hours).

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Clonogenic Assay for Long-Term Survival

This assay assesses the ability of single cells to form colonies after treatment, providing insight into the long-term cytostatic or cytotoxic effects of the inhibitor.[2][17][18][19]

Objective: To evaluate the effect of PPY-A on the colony-forming ability of CML progenitor cells.

Materials:

-

CML cells.

-

Methylcellulose-based medium (e.g., MethoCult™).

-

PPY-A.

-

35 mm culture dishes.

Protocol:

-

Treat CML cells with PPY-A at various concentrations for 24 hours.

-

Wash the cells to remove the compound.

-

Resuspend the cells in culture medium and count them.

-

Mix a low number of cells (e.g., 500-1000 cells) into the methylcellulose-based medium containing the same concentration of PPY-A as the pretreatment.

-

Plate the cell-methylcellulose mixture into 35 mm dishes.

-

Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 incubator until colonies are visible.

-

Count the number of colonies (defined as a cluster of >50 cells) under a microscope.

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

In Vivo Efficacy Studies

To assess the therapeutic potential of a PPY-A-like inhibitor in a living organism, a CML mouse model is utilized.[5][20][21][22][23]

Objective: To evaluate the anti-leukemic activity and tolerability of PPY-A in a murine model of CML.

Model: A common model involves the intravenous injection of CML cells (e.g., K562 or Ba/F3-T315I) into immunodeficient mice (e.g., NOD/SCID or NSG mice).

Protocol:

-

Inject a defined number of CML cells intravenously into immunodeficient mice.

-

Allow the leukemia to establish for a set period (e.g., 7 days).

-

Randomize the mice into treatment and control groups.

-

Administer PPY-A (formulated in a suitable vehicle) and the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) on a defined schedule.

-

Monitor the mice regularly for signs of toxicity (e.g., weight loss, changes in behavior).

-

Monitor disease progression by measuring tumor burden (e.g., through bioluminescence imaging if cells are luciferase-tagged) and/or peripheral blood analysis.

-

At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues (e.g., bone marrow, spleen) for further analysis (e.g., flow cytometry, histology).

-

Analyze survival data using Kaplan-Meier curves.

Experimental and Logical Workflows

The evaluation of a novel inhibitor like PPY-A follows a logical progression from in vitro characterization to in vivo validation.

Conclusion

PPY-A represents a promising class of dual wild-type and T315I mutant BCR-ABL inhibitors for the treatment of CML. The technical guide outlined above provides a comprehensive framework for the preclinical evaluation of such compounds. Through a systematic approach encompassing in vitro characterization of potency and mechanism, followed by in vivo assessment of efficacy and tolerability, researchers can thoroughly investigate the therapeutic potential of novel inhibitors like PPY-A and pave the way for their potential clinical development. Further published research on PPY-A will be crucial to fully elucidate its specific biological effects and therapeutic promise in CML.

References

- 1. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Disease Progression and Resistance to Tyrosine Kinase Inhibitor Therapy in Chronic Myeloid Leukemia: An Update [mdpi.com]

- 4. BCR-ABL tyrosine kinase inhibitors in the treatment of Philadelphia chromosome positive chronic myeloid leukemia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine kinase inhibitors in the treatment of chronic phase CML: strategies for frontline decision-making - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 8. longdom.org [longdom.org]

- 9. Targeted therapy and the T315I mutation in Philadelphia-positive leukemias | Haematologica [haematologica.org]

- 10. jpp.krakow.pl [jpp.krakow.pl]

- 11. medchemexpress.com [medchemexpress.com]

- 12. trial.medpath.com [trial.medpath.com]

- 13. bio-rad.com [bio-rad.com]

- 14. cytivalifesciences.com [cytivalifesciences.com]

- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

- 18. PP2A-activating drugs selectively eradicate TKI-resistant chronic myeloid leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Digital PCR for BCR-ABL1 Quantification in CML: Current Applications in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mouse models as tools to understand and study BCR-ABL1 diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of PPY-A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of PPY-A (CAS 875634-01-8), a potent dual inhibitor of wild-type and T315I mutant Bcr-Abl kinase. This document outlines the key molecular interactions, cellular effects, and the underlying signaling pathways modulated by PPY-A, making it a crucial resource for professionals in oncology and drug development.

Core Biological Activity of PPY-A

PPY-A is a synthetic small molecule that has demonstrated significant inhibitory activity against the Bcr-Abl tyrosine kinase. The fusion protein Bcr-Abl is the hallmark of chronic myeloid leukemia (CML), driving uncontrolled cell proliferation and survival. A critical challenge in CML therapy is the emergence of resistance mutations, most notably the T315I "gatekeeper" mutation, which renders many first and second-generation tyrosine kinase inhibitors (TKIs) ineffective. PPY-A has been specifically shown to overcome this resistance by potently inhibiting both the wild-type and the T315I mutant forms of the Bcr-Abl kinase.

Quantitative Analysis of PPY-A Inhibitory Activity

The in vitro potency of PPY-A has been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) of PPY-A against Bcr-Abl kinase and Bcr-Abl-expressing cell lines.

| Target | Assay Type | IC50 (nM) |

| Wild-type Abl kinase | Biochemical Kinase Assay | 20 |

| T315I mutant Abl kinase | Biochemical Kinase Assay | 9 |

| Ba/F3 cells (wild-type Bcr-Abl) | Cell Proliferation Assay | 390 |

| Ba/F3 cells (T315I mutant Bcr-Abl) | Cell Proliferation Assay | 180 |

Signaling Pathways Modulated by PPY-A

The primary mechanism of action of PPY-A is the inhibition of the constitutively active Bcr-Abl tyrosine kinase. This inhibition blocks the downstream signaling cascades that are crucial for the survival and proliferation of CML cells.

Bcr-Abl Signaling Cascade

Bcr-Abl activates a multitude of downstream pathways, including the RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[1] These pathways collectively promote cell cycle progression, inhibit apoptosis, and alter cell adhesion. Key substrates that are directly phosphorylated by Bcr-Abl and serve as critical nodes in its signaling network include STAT5 and CrkL.[2][3] PPY-A, by binding to the ATP-binding site of the Bcr-Abl kinase domain, prevents the phosphorylation of these downstream effectors, thereby shutting down these pro-leukemic signals.[4]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activity of PPY-A.

In Vitro Bcr-Abl Kinase Inhibition Assay

This assay determines the direct inhibitory effect of PPY-A on the enzymatic activity of recombinant Bcr-Abl kinase.

Materials:

-

Recombinant wild-type and T315I mutant Bcr-Abl kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Peptide substrate (e.g., biotin-EAIYAAPFAKKK-amide)

-

PPY-A stock solution in DMSO

-

ADP-Glo™ Kinase Assay kit

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of PPY-A in kinase buffer.

-

In a 384-well plate, add the PPY-A dilutions or DMSO (vehicle control).

-

Add the recombinant Bcr-Abl kinase to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.[5]

-

Calculate the percent inhibition for each PPY-A concentration relative to the DMSO control and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of PPY-A on the viability and proliferation of Bcr-Abl-expressing cells.

Materials:

-

Bcr-Abl positive cell lines (e.g., K562, Ba/F3-WT, Ba/F3-T315I)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

PPY-A stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.[6]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of PPY-A in culture medium and add to the respective wells. Include a DMSO vehicle control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each PPY-A concentration relative to the DMSO control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis in CML cells following treatment with PPY-A.

Materials:

-

CML cell line (e.g., K562)

-

PPY-A stock solution in DMSO

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed K562 cells and treat with various concentrations of PPY-A for 24-48 hours. Include a DMSO vehicle control.

-

Harvest the cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Bcr-Abl Substrate Phosphorylation

This technique is used to detect the phosphorylation status of key Bcr-Abl downstream targets, such as STAT5 and CrkL, in response to PPY-A treatment.

Materials:

-

CML cell line (e.g., K562)

-

PPY-A stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-STAT5, anti-total-STAT5, anti-phospho-CrkL, anti-total-CrkL)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat K562 cells with PPY-A for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-STAT5) or a housekeeping protein.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating PPY-A's in vitro activity and the logical relationship of its effects.

References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

PPY-A: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of PPY-A, a potent inhibitor of the Abl kinase. PPY-A has demonstrated significant efficacy against both wild-type Abl and its clinically relevant T315I mutant, a common mechanism of resistance to first-generation Abl inhibitors in the treatment of chronic myeloid leukemia (CML). This document summarizes the available quantitative data, presents a representative experimental protocol for assessing its inhibitory activity, and visualizes the relevant signaling pathway and experimental workflow.

PPY-A Kinase Inhibition Profile

PPY-A exhibits high potency against its primary targets, the wild-type Abl and the T315I mutant Abl kinases. The half-maximal inhibitory concentration (IC50) values are in the low nanomolar range, indicating a strong inhibitory effect.[1] While a comprehensive kinome scan profiling PPY-A against a broad panel of kinases is not publicly available, the existing data clearly establishes its role as a powerful Abl inhibitor.

| Kinase Target | IC50 (nM) |

| Abl (wild-type) | 20 |

| Abl (T315I mutant) | 9 |

Table 1: IC50 values of PPY-A against wild-type and T315I mutant Abl kinase.[1]

Experimental Protocols

The following is a representative protocol for a biochemical kinase assay to determine the IC50 values of an inhibitor like PPY-A against Abl kinase. This protocol is based on established methodologies for in vitro kinase assays.

Objective: To determine the in vitro inhibitory activity of PPY-A against purified Abl kinase.

Materials:

-

Purified recombinant Abl kinase (wild-type or T315I mutant)

-

Biotinylated peptide substrate specific for Abl kinase

-

PPY-A (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent ADP-Glo™ Kinase Assay

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of PPY-A in DMSO. A typical starting concentration would be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

-

Assay Plate Preparation: Add 1 µL of the diluted PPY-A or DMSO (vehicle control) to the wells of the assay plate.

-

Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the assay buffer, the biotinylated peptide substrate, and the purified Abl kinase.

-

Initiation of Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well of the assay plate.

-

ATP Addition: Prepare an ATP solution in assay buffer at a concentration close to the Km for Abl kinase. Add 10 µL of the ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

-

Termination and Signal Detection (Using Kinase-Glo®):

-

Equilibrate the Kinase-Glo® reagent to room temperature.

-

Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The amount of ATP remaining in the well is inversely correlated with the kinase activity.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each PPY-A concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the PPY-A concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Bcr-Abl Signaling Pathway

The primary target of PPY-A, the Bcr-Abl fusion protein, is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia. It activates a number of downstream signaling pathways that promote cell proliferation and inhibit apoptosis.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity of a kinase inhibitor like PPY-A.

References

The Role of PPY-A in Overcoming the T315I "Gatekeeper" Mutation in BCR-ABL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of the T315I mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs). This technical guide provides an in-depth analysis of PPY-A, a potent pyrrolopyridine inhibitor, and its remarkable efficacy in overcoming this resistance. Through a unique binding mechanism, PPY-A effectively inhibits the constitutively active T315I-mutant BCR-ABL kinase, offering a promising therapeutic strategy. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols for its evaluation, and visualizes the critical signaling pathways and experimental workflows.

The Challenge of the T315I Mutation

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, produces the BCR-ABL fusion protein. This oncoprotein possesses constitutively active tyrosine kinase activity, driving the hyper-proliferation of hematopoietic cells characteristic of CML. While TKIs like imatinib have revolutionized CML treatment, their efficacy is often compromised by the development of resistance mutations in the ABL kinase domain.

The T315I mutation, a substitution of threonine with a bulkier isoleucine at the "gatekeeper" residue 315, is particularly problematic. This substitution sterically hinders the binding of ATP-competitive inhibitors, such as imatinib and dasatinib, to the kinase's ATP-binding pocket, rendering them ineffective.[1]

PPY-A: A Novel Approach to T315I Inhibition

PPY-A is a potent inhibitor of both wild-type and T315I mutant Abl kinases.[2] Its design circumvents the resistance mechanism conferred by the T315I mutation.

Mechanism of Action

Crystallographic studies of PPY-A in complex with the T315I mutant of the Abl kinase domain reveal its unique binding mode.[1][3] Unlike imatinib and dasatinib, PPY-A does not occupy the hydrophobic pocket located behind the gatekeeper residue.[1] This allows it to avoid the steric clash with the bulky isoleucine side chain at position 315. Furthermore, PPY-A establishes augmented contacts with the glycine-rich loop of the kinase domain.[1] This distinct binding orientation is critical for its potent inhibition of the T315I mutant.

Quantitative Efficacy Data

The following tables summarize the in vitro potency of PPY-A and its close analog, ponatinib (AP24534), against wild-type and T315I mutant BCR-ABL. Ponatinib is a clinically approved drug that shares a similar mechanism of action and provides a valuable reference for the potential of PPY-A.

Table 1: In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) |

| PPY-A | Wild-type Abl | 20[2] |

| PPY-A | T315I Abl | 9[2] |

| Ponatinib | Wild-type Abl | 0.37[4] |

| Ponatinib | T315I Abl | 2.0[4] |

Table 2: Cellular Proliferation Inhibition

| Compound | Cell Line | IC50 (nM) |

| PPY-A | Ba/F3 (Wild-type Abl) | 390[2] |

| PPY-A | Ba/F3 (T315I Abl) | 180[2] |

| Ponatinib | Ba/F3 (Wild-type BCR-ABL) | 0.5 |

| Ponatinib | Ba/F3 (T315I BCR-ABL) | 11 |

Table 3: In Vivo Efficacy of Ponatinib in T315I Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Increased Survival |

| Vehicle Control | - | - | - |

| Ponatinib | 10 | Significant | Yes[5] |

| Ponatinib | 30 | Dose-dependent | More than twofold[5] |

Signaling Pathways and Experimental Workflows

BCR-ABL Signaling and PPY-A Inhibition

BCR-ABL activation leads to the phosphorylation of numerous downstream substrates, activating signaling pathways crucial for cell proliferation and survival, including the JAK/STAT and RAS/MAPK pathways. PPY-A, by inhibiting the kinase activity of BCR-ABL, blocks the phosphorylation of key downstream effectors like STAT5 and CrkL.[6]

BCR-ABL T315I signaling and PPY-A inhibition.

Preclinical Evaluation Workflow

The preclinical assessment of PPY-A's efficacy against the T315I mutation follows a structured workflow, from initial biochemical assays to in vivo animal models.

Preclinical workflow for evaluating PPY-A.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the in vitro inhibitory activity of PPY-A against wild-type and T315I mutant Abl kinase.

-

Reagent Preparation:

-

Prepare a 2X kinase solution of recombinant human Abl (wild-type or T315I mutant) in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

-

Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP in kinase reaction buffer.

-

Prepare serial dilutions of PPY-A in kinase reaction buffer with 1% DMSO.

-

-

Assay Procedure:

-

Add 5 µL of the PPY-A dilutions or vehicle control (1% DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each PPY-A concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the PPY-A concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of PPY-A on the proliferation of Ba/F3 cells expressing either wild-type or T315I mutant BCR-ABL.

-

Cell Culture:

-

Culture Ba/F3 cells expressing either wild-type or T315I mutant BCR-ABL in appropriate growth medium.

-

-

Assay Procedure:

-

Seed the Ba/F3 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.

-

Prepare serial dilutions of PPY-A in growth medium.

-

Add 100 µL of the PPY-A dilutions or vehicle control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each PPY-A concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the PPY-A concentration.

-

Western Blot Analysis of BCR-ABL Downstream Signaling

This protocol is for assessing the effect of PPY-A on the phosphorylation of BCR-ABL and its downstream targets.

-

Cell Treatment and Lysis:

-

Treat Ba/F3 T315I cells with varying concentrations of PPY-A for 2-4 hours.

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-BCR-ABL (Tyr245), total BCR-ABL, phospho-STAT5 (Tyr694), total STAT5, phospho-CrkL (Tyr207), and total CrkL overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

In Vivo Xenograft Mouse Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of PPY-A. (Adapted from studies on Ponatinib).[5]

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or nude mice).

-

-

Cell Implantation:

-

Subcutaneously inject 5-10 x 10⁶ Ba/F3 T315I cells into the flank of each mouse.

-

-

Treatment:

-

Once tumors are established (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer PPY-A (formulated in a suitable vehicle) or vehicle control orally once daily.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the survival of the mice.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, or at specified time points, tumors can be harvested for western blot analysis of target phosphorylation.

-

Conclusion

PPY-A represents a significant advancement in the development of inhibitors targeting the T315I "gatekeeper" mutation in BCR-ABL. Its unique binding mechanism, which circumvents the steric hindrance that renders earlier-generation TKIs ineffective, has been validated through structural and biochemical studies. The potent in vitro activity of PPY-A, supported by the extensive preclinical and clinical data of its close analog ponatinib, underscores its therapeutic potential for CML patients who have developed resistance to standard therapies. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the continued investigation and development of PPY-A and other next-generation inhibitors designed to overcome TKI resistance.

References

- 1. Crystal structure of the T315I mutant of AbI kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2Z60: Crystal Structure of the T315I Mutant of Abl kinase bound with PPY-A [ncbi.nlm.nih.gov]

- 4. Potential of ponatinib to treat chronic myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

PPY-A: A Novel Kinase Inhibitor with Therapeutic Potential in Oncology

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The landscape of cancer therapy is continuously evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. Among these, kinase inhibitors have emerged as a cornerstone of precision oncology. This whitepaper provides an in-depth technical overview of PPY-A, a potent inhibitor of Abl kinases, and also explores a distinct peptide, PPY, derived from Porphyra yezoensis, which has demonstrated anti-cancer properties through a different mechanism. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available data, experimental methodologies, and the core signaling pathways involved.

PPY-A: An Abl Kinase Inhibitor for Chronic Myeloid Leukemia (CML)

PPY-A has been identified as a potent inhibitor of both wild-type and the T315I mutant of Abl kinases, which are central to the pathology of Chronic Myeloid Leukemia (CML). The T315I mutation confers resistance to many first and second-generation Abl kinase inhibitors, making PPY-A a promising candidate for overcoming this clinical challenge.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of PPY-A has been quantified through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-type Abl kinase | Biochemical | 20 | [1] |

| T315I mutant Abl kinase | Biochemical | 9 | [1] |

| Ba/F3 cells (wild-type Abl) | Cell-based | 390 | [1] |

| Ba/F3 cells (T315I mutant Abl) | Cell-based | 180 | [1] |

Mechanism of Action and Signaling Pathway

PPY-A exerts its therapeutic effect by inhibiting the constitutive kinase activity of the Bcr-Abl fusion protein. This oncoprotein drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways. By blocking the ATP-binding site of the Abl kinase domain, PPY-A effectively shuts down these pro-cancerous signals. The key downstream pathways affected by Bcr-Abl inhibition include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[2][3][4][5]

Experimental Protocols

A common method for determining the IC50 of a kinase inhibitor in a biochemical assay is a radiometric assay using a peptide substrate.

-

Reaction Setup : Prepare a reaction mixture containing the purified Abl kinase (wild-type or T315I mutant), a peptide substrate (e.g., Abltide), and a buffer with magnesium chloride.

-

Inhibitor Addition : Add serially diluted concentrations of PPY-A to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

-

Reaction Initiation : The kinase reaction is initiated by the addition of ATP, including a radiolabeled ATP (e.g., γ-³²P-ATP).

-

Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).

-

Reaction Termination and Substrate Capture : The reaction is stopped, and the phosphorylated substrate is captured, often by spotting the reaction mixture onto phosphocellulose paper which binds the peptide substrate.

-

Washing : The phosphocellulose paper is washed to remove unincorporated radiolabeled ATP.

-

Quantification : The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis : The percentage of kinase inhibition for each PPY-A concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[6]

The inhibitory effect of PPY-A on cell proliferation is typically assessed using a cell viability assay, such as the MTT or MTS assay.

-

Cell Seeding : Ba/F3 cells, which are dependent on IL-3 for survival and can be engineered to express Bcr-Abl, are seeded in 96-well plates.

-

Compound Treatment : The cells are treated with a range of concentrations of PPY-A. Control wells with untreated cells and vehicle-treated cells are included.

-

Incubation : The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.

-

Viability Reagent Addition : A viability reagent (e.g., MTT or MTS) is added to each well. Viable cells will metabolize the reagent into a colored formazan product.

-

Incubation : The plates are incubated for a further 2-4 hours to allow for the color change to develop.

-

Measurement : The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability at each PPY-A concentration relative to the control. The IC50 value is determined by plotting the data and fitting it to a dose-response curve.[7]

PPY: A Peptide from Porphyra yezoensis with Anti-Cancer Activity

A distinct entity, a peptide also designated as PPY, has been isolated from the red alga Porphyra yezoensis. This peptide has demonstrated anti-cancer properties in breast cancer cells through a mechanism different from that of the Abl kinase inhibitor PPY-A.

In Vitro Effects on MCF-7 Breast Cancer Cells

Studies have shown that the PPY peptide can induce apoptosis and cell cycle arrest in the MCF-7 human breast cancer cell line.[8][9]

Mechanism of Action and Signaling Pathway

The anti-cancer effects of the PPY peptide are mediated through the inhibition of the Insulin-like Growth Factor I Receptor (IGF-IR) signaling pathway.[8] The IGF-IR pathway is a critical regulator of cell growth, proliferation, and survival in many cancers, including breast cancer.[10][11][12][13][14] Inhibition of this pathway by the PPY peptide leads to downstream effects that culminate in cell cycle arrest and apoptosis.

Experimental Protocols

The effect of the PPY peptide on the proliferation of MCF-7 cells can be determined using various colorimetric or fluorometric assays.

-

Cell Culture : MCF-7 cells are maintained in a suitable growth medium, often supplemented with fetal bovine serum.[15][16]

-

Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment : The growth medium is replaced with a medium containing various concentrations of the PPY peptide. Appropriate controls are included.

-

Incubation : The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

Quantification of Proliferation : Cell proliferation is assessed using assays such as MTT, MTS, or resazurin-based assays, which measure metabolic activity as an indicator of cell viability and number.

-

Data Analysis : The results are expressed as a percentage of the control, and dose-response curves are generated to determine the inhibitory concentration.[17][18][19]

Flow cytometry with a DNA-intercalating dye like propidium iodide (PI) is the standard method for analyzing cell cycle distribution.

-

Cell Treatment : MCF-7 cells are treated with the PPY peptide for a specified duration.

-

Cell Harvesting : Both adherent and floating cells are collected.

-

Fixation : The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.

-

Staining : The fixed cells are treated with RNase to prevent the staining of RNA and then stained with a saturating concentration of propidium iodide.[20][21][22][23][24]

-

Flow Cytometry : The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis : The data is analyzed to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The induction of apoptosis can be quantitatively assessed by flow cytometry using Annexin V and propidium iodide co-staining.

-

Cell Treatment : MCF-7 cells are treated with the PPY peptide.

-

Cell Harvesting : Cells are harvested, including any floating cells from the supernatant.

-

Staining : The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a vital dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis.[25][26][27][28][29]

-

Flow Cytometry : The stained cells are analyzed by flow cytometry.

-

Data Analysis : The cell population is resolved into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

This whitepaper has provided a detailed technical overview of two distinct potential anti-cancer agents, PPY-A and the PPY peptide. PPY-A, as a potent Abl kinase inhibitor, holds significant promise for the treatment of CML, particularly in cases of acquired resistance. The PPY peptide from Porphyra yezoensis represents an interesting natural product with a different mechanism of action, targeting the IGF-IR signaling pathway in breast cancer. Further preclinical and in vivo studies are warranted for both compounds to fully elucidate their therapeutic potential and advance them through the drug development pipeline. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers in the field of oncology drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Diversity of insulin and IGF signaling in breast cancer: implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Function of the IGF-I receptor in breast cancer - ProQuest [proquest.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Tyrosine kinase signalling in breast cancer: Insulin-like growth factors and their receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Insulin-like Growth Factor Signaling Pathway in Breast Cancer: An Elusive Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 23. assaygenie.com [assaygenie.com]

- 24. cancer.wisc.edu [cancer.wisc.edu]

- 25. benchchem.com [benchchem.com]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 27. Study on apoptosis effect of human breast cancer cell MCF-7 induced by lycorine hydrochloride via death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. scispace.com [scispace.com]

initial studies on PPY-A toxicity and safety

An In-depth Technical Guide to the Initial Studies on PPY-A Toxicity and Safety

Introduction to PPY-A

PPY-A is a potent, small-molecule inhibitor of the Abelson (Abl) tyrosine kinase. It demonstrates significant activity against both the wild-type Abl kinase and its T315I mutant form. The T315I mutation, often referred to as the "gatekeeper" mutation, confers resistance to many first and second-generation Abl kinase inhibitors used in the treatment of Chronic Myeloid Leukemia (CML). The constitutive activation of the BCR-ABL fusion protein is the primary driver of CML. PPY-A's ability to inhibit the T315I mutant makes it a compound of significant interest for research in overcoming therapeutic resistance in CML.